6-Hydroxyheptan-2-one
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Overview
Description
6-Hydroxyheptan-2-one is an organic compound with the molecular formula C7H14O2 It is a ketone with a hydroxyl group attached to the sixth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxyheptan-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone with an appropriate aldehyde, followed by reduction and hydrolysis. The reaction conditions typically involve the use of a base, such as sodium hydroxide, to facilitate the condensation reaction. The resulting product is then reduced using a reducing agent like sodium borohydride, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Industrial methods may also utilize continuous flow reactors to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxoheptanoic acid.
Reduction: Formation of 6-hydroxyheptanol.
Substitution: Formation of 6-halogenated heptan-2-one.
Scientific Research Applications
6-Hydroxyheptan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxyheptan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Heptanone: A ketone with a similar structure but without the hydroxyl group.
6-Hydroxyheptanol: An alcohol with a similar structure but without the ketone group.
6-Oxoheptanoic Acid: An oxidized form of 6-Hydroxyheptan-2-one with a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
72693-12-0 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
6-hydroxyheptan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(8)4-3-5-7(2)9/h6,8H,3-5H2,1-2H3 |
InChI Key |
PEJCZILHONLFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)C)O |
Origin of Product |
United States |
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